molecular formula C9H15NO2 B12008828 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)-

2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)-

Cat. No.: B12008828
M. Wt: 169.22 g/mol
InChI Key: UTIVUPFHBDCEGI-BQYQJAHWSA-N
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Description

2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)-: is an organic compound with the molecular formula C9H15NO2 It is a derivative of butenoic acid, featuring a pyrrolidinyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- typically involves the esterification of 2-butenoic acid with methanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-butenoic acid derivatives.

    Reduction: Formation of 2-butenol derivatives.

    Substitution: Formation of various substituted pyrrolidinyl esters.

Scientific Research Applications

2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 3-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
  • 2-Butenoic acid, 3-(1-pyrrolidinyl)-, ethyl ester
  • 2-Butenoic acid, 3-(1-pyrrolidinyl)-, propyl ester

Uniqueness

2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester, (2E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and reactivity in various environments.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (E)-3-pyrrolidin-1-ylbut-2-enoate

InChI

InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7+

InChI Key

UTIVUPFHBDCEGI-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/N1CCCC1

Canonical SMILES

CC(=CC(=O)OC)N1CCCC1

Origin of Product

United States

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